molecular formula C14H23N3O6S3 B15061978 (R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide

(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide

Cat. No.: B15061978
M. Wt: 425.6 g/mol
InChI Key: UPKBKYQWORUHMY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structure, which includes a thieno[3,2-e][1,2]thiazine ring system, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide involves its role as a carbonic anhydrase inhibitor. It binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of aqueous humor in the eye, which helps in lowering intraocular pressure .

Properties

Molecular Formula

C14H23N3O6S3

Molecular Weight

425.6 g/mol

IUPAC Name

N-ethyl-N-[(4R)-2-(3-methoxypropyl)-1,1-dioxo-6-sulfamoyl-3,4-dihydrothieno[3,2-e]thiazin-4-yl]acetamide

InChI

InChI=1S/C14H23N3O6S3/c1-4-17(10(2)18)12-9-16(6-5-7-23-3)26(21,22)14-11(12)8-13(24-14)25(15,19)20/h8,12H,4-7,9H2,1-3H3,(H2,15,19,20)/t12-/m0/s1

InChI Key

UPKBKYQWORUHMY-LBPRGKRZSA-N

Isomeric SMILES

CCN([C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC)C(=O)C

Canonical SMILES

CCN(C1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.